molecular formula C11H8ClNO4 B1418261 (4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one CAS No. 1142199-74-3

(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one

Cat. No. B1418261
M. Wt: 253.64 g/mol
InChI Key: NIMYWFCBMPZRTE-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one, or CMIDI, is an organic compound with a wide range of applications in scientific research. It is a substituted isoxazol-5-one that is synthesized through the reaction of 4-chloromethyl-3-hydroxybenzaldehyde and hydroxylamine hydrochloride. The compound is a white solid and is soluble in water and organic solvents. CMIDI is used in biochemical and physiological studies due to its ability to inhibit enzymes and modulate gene expression.

Mechanism Of Action

CMIDI is an inhibitor of enzymes that are involved in the metabolism of fatty acids and lipids. It inhibits the activity of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It also inhibits the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), an enzyme involved in cholesterol synthesis. CMIDI also modulates the expression of genes involved in cell cycle progression, apoptosis, and inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of CMIDI are dependent on the concentration used. At low concentrations, CMIDI is able to inhibit the activity of FAS, ACC, and HMGCR. This leads to decreased fatty acid and cholesterol synthesis, which can lead to reduced levels of serum cholesterol and triglycerides. At higher concentrations, CMIDI is able to modulate the expression of genes involved in cell cycle progression, apoptosis, and inflammation. This can lead to decreased cell proliferation and increased apoptosis, which can lead to reduced inflammation and improved health outcomes.

Advantages And Limitations For Lab Experiments

The advantages of using CMIDI in lab experiments include its high solubility in water and organic solvents, its low toxicity, and its ability to inhibit enzymes and modulate gene expression. The main limitation of using CMIDI in lab experiments is its low yield. The yield of the reaction is approximately 80%, which can lead to lower yields of the desired product.

Future Directions

For the use of CMIDI in scientific research include further studies on its biochemical and physiological effects. Additionally, further research could be conducted on its ability to modulate gene expression and its potential therapeutic applications. Other potential future directions include exploring its ability to inhibit other enzymes and its potential use as a tool for drug discovery. Additionally, further research could be conducted on its ability to modulate gene expression in cancer, diabetes, and neurological diseases.

Scientific Research Applications

CMIDI is widely used in scientific research due to its ability to inhibit enzymes and modulate gene expression. It is used as a tool to study the effects of enzyme inhibition and gene expression on various biological processes. It has been used to study the effects of enzyme inhibition on cell proliferation, apoptosis, and inflammation. It has also been used to study the effects of gene expression on cancer, diabetes, and neurological diseases.

properties

IUPAC Name

(4E)-3-(chloromethyl)-4-[(3,4-dihydroxyphenyl)methylidene]-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-5-8-7(11(16)17-13-8)3-6-1-2-9(14)10(15)4-6/h1-4,14-15H,5H2/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMYWFCBMPZRTE-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=NOC2=O)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=NOC2=O)CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one
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(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one
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(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one
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(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one
Reactant of Route 5
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one
Reactant of Route 6
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.